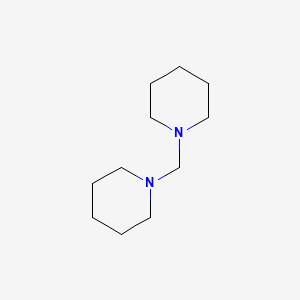

Dipiperidinomethane

描述

Contextual Significance of Methylene-Bridged Heterocyclic Compounds

Methylene-bridged heterocyclic compounds are a significant class of molecules in modern chemistry, valued for their unique structural and electronic properties. The methylene (B1212753) bridge, a simple -CH₂- unit, connects two heterocyclic rings, creating a scaffold that has found applications in drug discovery, the design of specialized catalysts and ligands, and materials science. nih.govwikipedia.org These compounds can act as versatile building blocks in organic synthesis, allowing for the construction of more complex molecular architectures. openaccessjournals.com The presence of the methylene linker can influence the spatial orientation and electronic communication between the connected heterocyclic units, which is crucial for their function. In materials science, for instance, these compounds are explored for creating porous, open-framework materials with applications in gas separation and ion exchange. csic.esresearchgate.net Furthermore, methylene-bridged structures are instrumental in the synthesis of valuable intermediates, such as bis-1,3-dicarbonyl compounds, which are important in various chemical transformations. researchgate.netsioc-journal.cn The development of efficient synthetic routes to these bridged compounds is an active area of research, with methods ranging from iron-catalyzed oxidations to reactions involving organometallic reagents. nih.govresearchgate.net

Historical Development and Evolution of Research on Bis-Piperidine Architectures

Research into piperidine-containing molecules has a long history, driven by their prevalence in natural products and pharmaceuticals. researchgate.net The synthesis of the piperidine (B6355638) ring itself has been a subject of extensive study, with numerous methods developed over the years, including the Mannich reaction, reductive amination, and various cyclization strategies. researchgate.netorganic-chemistry.org The concept of linking two piperidine rings to form bis-piperidine architectures emerged from the broader field of amine chemistry. An early and straightforward method for creating dipiperidinomethane involves the condensation reaction between piperidine and formaldehyde (B43269). dcu.ie

Early investigations often focused on the fundamental synthesis and characterization of these molecules. dcu.ie Over time, as the tools of organic and materials chemistry became more sophisticated, the research evolved. Scientists began to explore the use of bis-piperidine structures like this compound as ligands for metal catalysts, as building blocks for more complex supramolecular assemblies, and as structural directing agents in the synthesis of novel materials. researchgate.netrsc.org For example, this compound has been used as a template in the solvothermal synthesis of microporous chalcogenide materials, helping to create large, open cavities within the material's framework. dur.ac.ukacs.org The evolution of research also saw the development of more advanced synthetic protocols, including multicomponent reactions for creating highly substituted bis-spiro piperidines, showcasing the move from simple scaffolds to complex, functional molecules. rsc.org

Overview of Key Research Trajectories for this compound

Current research on this compound is expanding into several key areas, highlighting its versatility as a chemical entity.

Materials Science: A significant research trajectory involves using this compound as a structure-directing agent or template in the synthesis of advanced materials. researchgate.net Specifically, it has been employed in the creation of open-framework indium sulfide (B99878) materials. dur.ac.ukacs.org In these syntheses, the this compound molecule helps to organize the inorganic components into porous structures with large cavities, which are desirable for applications like ion exchange and gas separation. csic.esresearchgate.net

Organic Synthesis and Catalysis: this compound and its derivatives are explored as ligands and catalysts in organic reactions. The two nitrogen atoms can act as a bidentate chelating agent, binding to metal centers and influencing the outcome of catalytic processes. ontosight.ai Although specific catalytic applications of this compound itself are a niche area, the broader class of methylene-bridged diamines is important in catalyst design. nih.gov It is also used as a reactant in multicomponent reactions, such as the Ugi reaction, to produce complex molecules like peptoids and tetrazoles. acs.orgacs.org

Polymer Chemistry: Research has touched upon the use of this compound in polymer science. It has been investigated as a cross-linking agent for polymers containing chlorine. acs.org The reaction between the diamine and the chlorinated polymer can form ionene structures, creating a network that alters the material's properties. However, studies have shown that cross-linking with saturated ring diamines like this compound can result in poor thermal reversibility of the cross-links. acs.org

Scope and Academic Importance of the Comprehensive Analysis within Contemporary Organic and Materials Chemistry

A comprehensive analysis of this compound is academically important as it encapsulates key principles at the intersection of organic synthesis, materials chemistry, and catalysis. niist.res.in The study of its synthesis, for instance, provides a classic example of amine-carbonyl condensation chemistry. dcu.ie Its application as a structure-directing agent in the formation of microporous materials demonstrates a fundamental strategy in modern materials design, where organic molecules are used to template the growth of inorganic frameworks. csic.esresearchgate.netdur.ac.uk

Understanding the structure-property relationships of this compound and related bisamines contributes to the broader fields of supramolecular chemistry and catalyst development. The spatial arrangement of the two piperidine rings and the basicity of the nitrogen atoms are critical factors that chemists aim to control when designing new functional molecules. scispace.com By examining how this relatively simple molecule behaves in different chemical environments—from high-temperature solvothermal synthesis to complex multicomponent reactions—researchers can gain insights applicable to the design of more sophisticated chemical systems for applications in advanced materials and green chemistry. dur.ac.ukacs.orgniist.res.in

Research Findings and Data

The following table summarizes key physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂ | ontosight.ainih.gov |

| Molecular Weight | 182.31 g/mol | ontosight.ainih.gov |

| IUPAC Name | 1-(piperidin-1-ylmethyl)piperidine | nih.gov |

| CAS Number | 880-09-1 | ontosight.ainih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-(piperidin-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKYLKBLUJXTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047453 | |

| Record name | Dipiperidinomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-09-1 | |

| Record name | Dipiperidinomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipiperidinomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipiperidinomethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1,1'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipiperidinomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipiperidinomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPIPERIDINOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B726J80UDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Roles of Dipiperidinomethane

Established Synthetic Routes to Dipiperidinomethane

The synthesis of this compound is primarily achieved through well-established condensation reactions, with ongoing research into alternative pathways to enhance efficiency and explore novel chemical space.

Condensation Reactions of Piperidine (B6355638) with Methylene (B1212753) Donors

The most common and direct method for synthesizing this compound involves the condensation reaction between piperidine and a suitable methylene donor, typically formaldehyde (B43269). dcu.ie This reaction capitalizes on the nucleophilic nature of the secondary amine, piperidine, which attacks the electrophilic carbonyl carbon of formaldehyde. The initial adduct undergoes dehydration to form an iminium ion, which then reacts with a second molecule of piperidine to yield the final this compound product. The reaction is generally carried out in a suitable solvent and may be facilitated by catalysts to improve reaction rates and yields.

Key reactants in this process are:

Piperidine: A cyclic secondary amine that acts as the nucleophile.

Formaldehyde: The simplest aldehyde, serving as the one-carbon methylene bridge.

Exploration of Alternative Synthetic Pathways for Core Scaffold Formation

While the condensation with formaldehyde remains a primary route, researchers are exploring alternative methods for constructing the this compound scaffold. These investigations aim to utilize different starting materials or reaction conditions, potentially offering advantages in terms of substrate scope, reaction efficiency, or access to substituted derivatives. Some conceptual alternative pathways could involve:

Reaction with Dichloromethane (B109758): Utilizing dichloromethane as the methylene source in the presence of a base to facilitate the nucleophilic substitution by two equivalents of piperidine.

Reductive Amination Strategies: Employing a two-step process involving the formation of an intermediate that is subsequently reduced to form the methylene bridge.

These alternative explorations are crucial for expanding the synthetic chemist's toolkit and for the potential discovery of novel reactivity patterns.

This compound as a Crucial Synthetic Building Block and Reagent

This compound's utility extends beyond its synthesis; it serves as a valuable precursor and reagent in a variety of organic reactions, enabling the construction of complex molecular architectures.

Participation in Multicomponent Reactions (MCRs) for Heterocyclic Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are a cornerstone of modern synthetic efficiency. nih.govnih.gov this compound can serve as a precursor to reactive intermediates suitable for MCRs. For instance, it can be a source of in-situ generated piperidine and an electrophilic methylene species, which can then participate in cascade reactions to build diverse heterocyclic frameworks. nih.gov The ability to generate multiple reactive species from a single, stable precursor simplifies experimental procedures and allows for the rapid assembly of molecular complexity. beilstein-journals.org MCRs are instrumental in generating libraries of compounds for drug discovery and materials science. mdpi.com The Ugi and Passerini reactions are prominent examples of MCRs where amine components, which can be conceptually derived from precursors like this compound, are fundamental. acs.orgacs.org

Generation of Reactive Iminium Intermediates: 1-Methylenepiperidinium Chloride Formation

One of the key reactive species derived from this compound is the 1-methylenepiperidinium ion. This iminium ion is a potent electrophile and a valuable intermediate in various chemical transformations. For example, treatment of this compound with reagents like acetyl chloride can lead to the formation of 1-methylenepiperidinium chloride. usask.ca This reactive species can then be trapped by a variety of nucleophiles, enabling the introduction of a piperidinomethyl group onto a wide range of substrates. This strategy is fundamental to Mannich-type reactions and other aminomethylation processes.

| Precursor | Reagent | Reactive Intermediate |

| This compound | Acetyl Chloride | 1-Methylenepiperidinium Chloride |

The generation of this intermediate from a stable, easily handled liquid like this compound offers a practical advantage over the direct use of formaldehyde and piperidine, which can be more challenging to control.

Utility in the Selective Removal of Fluorinated Oligomers from Chemical Streams

In the field of fluorous chemistry, which utilizes highly fluorinated compounds to facilitate product purification, the removal of fluorinated byproducts is a critical step. wikipedia.orgrsc.org this compound has been identified as a useful reagent for the selective removal of certain fluorinated oligomers, such as those derived from hexafluoropropylene, from chemical process streams. google.comgoogle.com These oligomers can be undesirable contaminants that are difficult to separate by conventional means. This compound can react with these fluorinated compounds, forming adducts that have significantly different physical properties, thereby enabling their separation from the desired product stream through techniques like distillation or extraction. This application highlights the role of this compound in industrial process chemistry and environmental remediation. pageplace.de The principle relies on the nucleophilic character of the amine, which attacks the electrophilic fluorinated alkene, leading to a stable adduct.

Reactant in Derivatization Schemes for Complex Molecule Construction

This compound, formally known as 1-(piperidin-1-ylmethyl)piperidine, is frequently employed in synthetic organic chemistry as a precursor for the introduction of the piperidinomethyl group into other molecules. nih.gov This transformation is central to its function in derivatization reactions, particularly in multicomponent reactions and the synthesis of specialized chemical structures.

One of the primary applications of this compound is in Mannich-type reactions. In these reactions, it serves as a stable and convenient source of the Eschenmoser's salt-like reactive methyleneiminium species. This reactivity allows for the aminomethylation of various nucleophiles, including ketones, phenols, and other compounds with active hydrogen atoms. For instance, the reaction of this compound with phenolic compounds leads to the formation of piperidinomethyl-substituted phenols, such as 2-piperidinomethylene-1-naphthol and 4-hydroxy-3-piperidinomethyl-deoxybenzoin. lookchem.com This method provides a straightforward route to complex derivatives with potential applications in medicinal chemistry. A method for preparing puerarin (B1673276) derivatives under hydrochloric acid catalysis also utilizes this compound, highlighting its utility in modifying complex natural products. lookchem.com

Beyond traditional organic reactions, this compound plays a crucial role as a structure-directing agent or template in the solvothermal synthesis of complex inorganic frameworks. In this context, it functions as a ligand that coordinates to metal centers, influencing the assembly and final architecture of the resulting material. A notable example is the formation of the three-dimensional indium sulfide (B99878) framework, [In10S18]·(dpm)3(H2O)7, where 'dpm' represents this compound. reading.ac.uk In this structure, the this compound molecules are incorporated into the crystal lattice, demonstrating their role in the construction of complex, hybrid inorganic-organic materials. reading.ac.uk

Multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step, represent another area where this compound is a valuable reactant. researchgate.netnih.gov While specific examples detailing its extensive use in MCRs are specialized, its bifunctional nature as a diamine makes it a suitable component for generating molecular diversity. ontosight.ai For example, it has been mentioned in the context of the Ugi four-component reaction (Ugi-4CR) for the synthesis of peptoids, which are important peptidomimetic structures. acs.org

Furthermore, the ability of this compound to act as a bidentate amine ligand is harnessed in the synthesis of organometallic complexes. It can coordinate to metal centers, such as in the photochemical synthesis of [W(CO)4(CH2dipip)], a tungsten(0) complex. lookchem.com This coordination chemistry opens avenues for creating complex metal-containing molecules with specific catalytic or material properties.

The following table summarizes research findings on the derivatization of this compound for the construction of more complex molecules.

| Precursor | Reagent(s) | Resulting Derivative/Complex Molecule | Research Focus/Application |

| This compound | 1-Naphthol | 2-Piperidinomethylene-1-naphthol lookchem.com | Synthesis of Mannich bases |

| This compound | Deoxybenzoin | 4-Hydroxy-3-piperidinomethyl-deoxybenzoin lookchem.com | Synthesis of phenolic Mannich bases |

| This compound | Puerarin / HCl | Puerarin derivative lookchem.com | Derivatization of natural products |

| This compound | Indium and Sulfur precursors | [In10S18]·(dpm)3(H2O)7 reading.ac.uk | Solvothermal synthesis of 3D inorganic frameworks |

| This compound | Tungsten hexacarbonyl (W(CO)6) | [W(CO)4(CH2dipip)] lookchem.com | Synthesis of organometallic complexes |

Applications in Advanced Materials Science and Engineering

Dipiperidinomethane as a Structure-Directing Agent (SDA) in Solvothermal Synthesis

Solvothermal synthesis is a method for preparing crystalline materials from substances in a heated and pressurized solvent. dur.ac.uk In this process, organic molecules, known as structure-directing agents (SDAs) or templates, guide the organization of inorganic species into specific, often porous, architectures. researchgate.net The size, shape, and charge of the SDA play a crucial role in determining the final structure of the material. researchgate.net this compound has proven to be an effective SDA in the synthesis of a variety of advanced materials. core.ac.uk

Open-framework chalcogenides are a class of materials built from metal and chalcogen (sulfur, selenium, or tellurium) atoms, forming porous structures. csic.es These materials are of interest for their potential applications in areas such as catalysis, ion exchange, and optoelectronics. csic.esacs.org The synthesis of these materials often relies on the use of SDAs to control the assembly of the inorganic building blocks. dur.ac.ukcsic.es

This compound has been successfully employed as an SDA in the solvothermal synthesis of open-framework chalcogenide materials. core.ac.uk For instance, it has been used to direct the formation of a three-dimensional hybrid superlattice, UCR-15, which is constructed from dual-sized supertetrahedral clusters. core.ac.uk The synthesis involves heating a mixture of indium, sulfur, cadmium chloride, water, and this compound in a sealed vessel. core.ac.uk The resulting material exhibits a unique framework structure that is a direct consequence of the templating effect of the this compound molecules. core.ac.uk

The selection of the SDA is critical in determining the final topology of the chalcogenide framework. Different amines can lead to different framework structures, highlighting the structure-directing role of the organic template. csic.es

The ability to create nanoporous materials with tailored electronic properties is a significant goal in materials science. acs.org Such materials could have applications in electronics, sensing, and energy storage. acs.org The electronic properties of nanoporous chalcogenides can be tuned by altering their structure and composition. acs.org

The use of specific SDAs, like this compound, allows for a degree of control over the architecture of the resulting nanoporous material. core.ac.ukacs.org This architectural control, in turn, influences the electronic band structure and, consequently, the material's electronic and optical properties. acs.org By designing and selecting appropriate SDAs, researchers can engineer nanoporous materials with desired electronic characteristics. acs.orgacs.org

The formation of a specific open-framework structure is often governed by the principle of host-guest charge density matching. core.ac.uk The "host" is the inorganic framework, which carries a negative charge, and the "guest" is the protonated organic SDA, which carries a positive charge. For a stable structure to form, there needs to be a favorable balance between the charge densities of the host and guest. core.ac.uk

In the case of this compound, its size and charge distribution upon protonation influence the type of framework that is formed. core.ac.uk Research has shown that the carbon-to-nitrogen (C/N) ratio of the amine can be used as a rough approximation of the charge density of the protonated molecule. core.ac.uk For example, this compound, with a C/N ratio of 5.5, has been shown to direct the formation of a less negatively charged framework compared to an amine with a lower C/N ratio. core.ac.uk This demonstrates the importance of host-guest charge density matching in the rational design of new open-framework materials. core.ac.uk

The unique, ordered porosity of materials synthesized using SDAs like this compound opens up possibilities for creating novel functional materials. One such concept is the "inverse quantum dot" semiconductor. acs.org In this architecture, the nanoporous framework itself acts as the quantum-confining medium. acs.org The ability to synthesize such structures provides a platform for developing new types of semiconductors with tunable properties. acs.org

Furthermore, the high surface area and controlled pore structure of these materials make them promising candidates for heterogeneous catalysts. wikipedia.orgmdpi.com In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.org The porous nature of these frameworks can provide a high concentration of active sites for catalytic reactions. csic.es

Polymer Chemistry: Cross-linking and Material Modification

Cross-linking is a process that links polymer chains together, forming a network structure. researchgate.net This modification significantly alters the properties of the polymer, generally increasing its mechanical strength, thermal stability, and chemical resistance. medcraveonline.commdpi.com

This compound has been investigated for its role in creating thermally reversible cross-linked polymer networks. acs.org This type of "smart" material can be cross-linked and de-cross-linked in response to temperature changes. The process involves the formation of ionene networks through the quaternization of tertiary amines. acs.org

In one study, chlorine-containing polymers were cross-linked with ditertiary amines, such as this compound. acs.org The reaction between the chlorine groups on the polymer and the tertiary amine groups of the this compound forms quaternary ammonium (B1175870) cross-links, resulting in a network structure. acs.org However, it was found that when a diamine with nitrogen atoms in a saturated ring, like this compound, was used, the resulting network exhibited poor thermal reversibility. acs.orgresearchgate.net This suggests that the rigid structure of the piperidine (B6355638) rings in this compound hinders the de-cross-linking process. acs.org

Influence of Diamine Structure on Polymer Thermal Reversibility and Cross-linking Efficiency

The structure of diamine cross-linking agents plays a pivotal role in determining the final properties of a polymer network, including its thermal behavior and cross-linking efficiency. acs.orgresearchgate.net The reactivity of a diamine is influenced by factors such as its molecular flexibility, steric hindrance, and the electronic nature of its constituent groups. acs.orgacs.org These structural characteristics dictate the rate and extent of the cross-linking reaction, the architecture of the resulting polymer, and its ability to undergo reversible changes upon thermal stimulus. acs.orgpreprints.org

The cross-linking reactivity of ditertiary amines, for instance, is dependent on the steric effects of their alkyl groups and the flexibility of the alkyl chain connecting the two nitrogen atoms. acs.org Generally, diamines with high nucleophilicity and minimal steric hindrance, such as linear aliphatic diamines, can lead to the efficient formation of densely cross-linked networks. acs.org In contrast, bulky or rigid structures can introduce stiffness into the polymer network. acs.org The choice of diamine—spanning aliphatic, aromatic, and polyether-based structures—offers a route to tailor polymer architecture and performance. acs.org

In the context of thermally reversible polymers, the nature of the diamine is critical. Research into thermally reversible covalent networks generated through the quaternization and dequaternization of tertiary amines has shown that the thermal de-cross-linking and re-cross-linking processes are significantly affected by the structure of the tertiary amine used. acs.orgresearchgate.net Studies have found that poor thermal reversibility occurs when a chlorine-containing polymer is cross-linked with a diamine in which the nitrogen atoms are part of a saturated ring structure, such as in This compound and 1,4-dimethylpiperazine . acs.orgresearchgate.netresearchgate.net The stability of the saturated ring structure hinders the de-cross-linking reaction that is necessary for thermal reversibility. acs.orgresearchgate.net In contrast, rapid de-cross-linking and re-cross-linking are observed when the bridging alkyl groups of the nitrogen atoms have a higher carbonium ion character. acs.orgresearchgate.net

The efficiency of cross-linking also depends on the compatibility and interaction between the diamine and the polymer matrix. For instance, in graphene oxide composite membranes, the structure of the diamine monomer affects the interlayer spacing and hydrophilicity of the final material. frontiersin.org Aromatic diamines with high steric hindrance can create a larger interlayer thickness compared to linear aliphatic diamines. frontiersin.org The degree of cross-linking is a crucial parameter, as a higher degree of cross-linking generally enhances the polymer's mechanical properties and heat resistance, but can also restrict molecular chain mobility. mdpi.com

The following table summarizes the influence of different diamine structures on key polymer properties based on research findings.

| Diamine Structural Class | Representative Example(s) | Influence on Polymer Properties |

| Aliphatic Cyclic (Saturated Ring) | This compound , 1,4-Dimethylpiperazine | Leads to poor thermal reversibility in ionene networks. acs.orgresearchgate.net |

| Linear Aliphatic | Hexamethylene diamine (HMDA) | Exhibits high nucleophilicity and minimal steric hindrance, leading to efficient, dense cross-linking and enhanced mechanical performance. acs.org |

| Aromatic | p-Phenylenediamine (PPD) | Introduces rigidity and stiffness into the polymer network; can enhance thermal stability. acs.orgfrontiersin.org |

| Polyether-based | Polyetheramine (PEA) | Characterized by flexible chains, yielding more elastic networks with lower stiffness. acs.org |

Implications for Smart Materials and Recyclable Polymers

The development of smart materials, which can respond to external stimuli like temperature, and the growing demand for sustainable, recyclable polymers are heavily reliant on the principles of reversible chemistry. researchgate.net Polymers that can be de-cross-linked and re-cross-linked on demand are central to these technologies, as these processes enable functionalities like self-healing, shape memory, and closed-loop recycling. researchgate.netpolimi.it

The structure of the diamine cross-linker has profound implications for a polymer's suitability for these advanced applications. Thermally reversible cross-links, such as those based on Diels-Alder reactions or dynamic covalent bonds, allow a thermoset material to be reprocessed and recycled in a manner similar to a thermoplastic. researchgate.net When a material is heated, the cross-links break, allowing the polymer to flow; upon cooling, the cross-links reform, restoring the network structure. researchgate.net

The finding that diamines with saturated ring structures, such as This compound , impart poor thermal reversibility to polymer networks has significant consequences. acs.orgresearchgate.net The use of This compound as a cross-linker in systems requiring thermal de-cross-linking would be disadvantageous. The resulting polymer networks are more permanent and less dynamic, making them unsuitable for applications where reversibility is a key design feature. For example, a material cross-linked with This compound would not be easily reprocessable or recyclable through thermal methods that rely on bond cleavage. acs.org Furthermore, its inability to facilitate reversible cross-linking makes it an unlikely candidate for creating smart materials that depend on dynamic network rearrangement for functions like self-healing. researchgate.netpolimi.it

Conversely, diamines that enable rapid and efficient reversible cross-linking are highly sought after for creating the next generation of smart and sustainable polymers. acs.orgresearchgate.net The ability to precisely control the thermal reversibility and cross-linking efficiency by selecting a diamine with a specific chemical structure is a powerful tool for materials scientists. acs.orgacs.org This allows for the rational design of polymers with tailored properties, from highly stable thermosets to dynamic, recyclable, and "intelligent" materials. polimi.itresearchgate.net

Relevance in Biological and Pharmaceutical Chemistry Mechanistic and Structural Contexts

General Pharmacological Relevance of Piperidine (B6355638) Derivatives

The piperidine moiety is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals and natural alkaloids. nih.govnih.gov Its prevalence stems from the diverse biological activities exhibited by its derivatives, which include analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.aiencyclopedia.pub The versatility of the piperidine ring allows for extensive chemical modification, enabling the synthesis of compounds with tailored pharmacological profiles. ontosight.ai Piperidine-containing compounds are integral to more than twenty classes of drugs, highlighting their significance in the pharmaceutical industry. nih.govnih.gov The ability of the piperidine nucleus to interact with various biological targets, such as receptors and enzymes, makes it a privileged structure in drug design. ontosight.aiencyclopedia.pub

Role in Cytotoxic Agent Development and Related Studies

Dipiperidinomethane and its derivatives have emerged as important players in the development of novel cytotoxic agents for cancer therapy. tandfonline.com

Participation in Mannich Base Chemistry for Thiol Alkylation

A key application of this compound lies in its use in the Mannich reaction to generate Mannich bases. tandfonline.comwikipedia.org This three-component condensation reaction is a powerful tool for introducing aminomethyl groups into various molecules. nih.gov The resulting Mannich bases, which are β-amino-carbonyl compounds, often exhibit enhanced biological activity compared to their parent molecules. tandfonline.comijpsonline.com In the context of cytotoxic agents, Mannich bases derived from α,β-unsaturated ketones have shown significant potential. tandfonline.com These compounds can act as thiol alkylators, a mechanism implicated in the cytotoxicity of numerous anticancer drugs. tandfonline.comresearchgate.net For instance, the reaction of this compound with acetyl chloride can form 1-methylenepiperidinium chloride, a reactive intermediate used to synthesize cytotoxic Mannich bases of 1-arylidene-2-tetralones. tandfonline.com The increased potency of these Mannich bases underscores the importance of this chemical modification in developing new antineoplastic agents. tandfonline.com

Molecular Modeling and Quantitative Structure-Activity Relationships (QSAR) in Drug Design

To understand and predict the cytotoxic potential of newly synthesized compounds, researchers employ computational techniques like molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies. tandfonline.comnih.govnih.govmdpi.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. protoqsar.com In the study of cytotoxic Mannich bases derived from 1-arylidene-2-tetralones, QSAR analysis suggested that the potency of these compounds is positively correlated with the size of the substituents on the arylidene aryl ring. tandfonline.com Molecular modeling helps in visualizing the three-dimensional structure of molecules and their potential interactions with biological targets. nih.govwu.ac.th These computational approaches are invaluable for identifying key structural features responsible for activity and for designing more potent and selective drug candidates. nih.gov

Mechanistic Studies on Enzyme Inhibition (e.g., Human N-myristoyltransferase)

Enzyme inhibition is a common mechanism of action for many drugs, including anticancer agents. wikipedia.orggoogle.comsigmaaldrich.com N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of cellular proteins. nih.gov This modification, known as N-myristoylation, is crucial for the function and localization of many proteins involved in signal transduction and oncogenesis. nih.gov Consequently, NMT has emerged as a promising target for the development of novel anticancer therapies. nih.govnih.gov Studies have investigated the potential of various compounds, including derivatives related to this compound, to act as NMT inhibitors. tandfonline.com For example, representative cytotoxic Mannich bases were evaluated for their inhibitory properties against human NMT, although in one study, they showed minimal to no inhibition. tandfonline.com This highlights the importance of specific structural features for effective enzyme inhibition.

Investigation into Potential Antinociceptive and Antimicrobial Activities of Related Structures

The structural framework of this compound is also relevant to the exploration of other therapeutic areas, such as pain management and infectious diseases. ontosight.aigoogle.com.pg

The piperidine scaffold is a well-established feature in many analgesic compounds. ontosight.ai Research into chiral 2,3-disubstituted-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indoles, which can be considered structurally related to piperidine derivatives, has shown their potential to modulate opioid antinociception. nih.gov

Furthermore, piperidine derivatives have been investigated for their antimicrobial properties. nih.govmdpi.com The introduction of a piperidine moiety can enhance the antibacterial and antifungal activity of various chemical entities. ijpsonline.com For instance, N,N'-dioleoylthis compound has been noted for its anti-fungal and antimicrobial activity. google.com.pg

Emerging Therapeutic Targets: Precursors for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). gpnotebook.comdrugbank.com Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. mdpi.commdpi.comfrontiersin.org this compound has been utilized in the synthesis of compounds that act as DPP-IV inhibitors. google.com The development of novel and selective DPP-IV inhibitors, often referred to as "gliptins," is an active area of pharmaceutical research. gpnotebook.commdpi.com The synthesis of these inhibitors can involve various heterocyclic scaffolds, and piperidine derivatives have been explored for this purpose. mdpi.com

Advanced Analytical and Characterization Methodologies for Dipiperidinomethane Systems

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of dipiperidinomethane. By interacting with electromagnetic radiation, molecules provide a unique spectral fingerprint.

Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful technique for identifying the functional groups present in a sample. nobraintoosmall.co.nz For this compound, IR spectroscopy is used to confirm the presence of C-H and C-N bonds and the absence of other groups like O-H or C=O, which would indicate impurities.

Fourier Transform Infrared (FTIR) Spectroscopy: This is the standard method for obtaining an IR spectrum, offering high resolution and signal-to-noise ratio. A neat sample of this compound can be analyzed in a capillary cell. nih.gov

Attenuated Total Reflectance (ATR-IR) Spectroscopy: ATR-IR is a convenient technique for analyzing solid and liquid samples directly with minimal preparation. nih.gov

Vapor Phase IR Spectroscopy: This method involves analyzing the compound in the gas phase, providing a spectrum free from intermolecular interactions that occur in condensed states. nih.gov

The IR spectrum of this compound is characterized by strong absorptions in the C-H stretching region (around 2850-3000 cm⁻¹) and bands corresponding to C-N stretching (typically 1000-1250 cm⁻¹). nih.govnobraintoosmall.co.nz

Table 2: Characteristic IR Absorption Regions for this compound This is an interactive table. Click on the headers to sort.

| Functional Group | Vibration Type | Typical Range (cm⁻¹) nobraintoosmall.co.nz | Expected Observation for this compound |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850-3000 | Strong absorptions from piperidine (B6355638) rings and methylene (B1212753) bridge. |

| Alkyl C-H | Bend | 1450-1470 | Medium intensity bands expected. |

| Amine C-N | Stretch | 1000-1250 | Medium intensity bands from the tertiary amine groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. cpur.in This technique is most effective for compounds containing chromophores—structural features that absorb light in the UV-Vis range, such as double bonds, aromatic systems, or carbonyl groups. sci-hub.se

This compound is a saturated aliphatic amine and lacks significant chromophores. nih.gov Therefore, it is not expected to show strong absorption in the standard UV-Vis region (200-800 nm). matestlabs.com Any observed absorbance would likely be at the lower end of the UV spectrum (below 220 nm) due to n→σ* transitions of the non-bonding electrons on the nitrogen atoms. The primary utility of UV-Vis spectroscopy in the context of this compound would be to detect impurities that do contain chromophores or to study charge-transfer complexes. cpur.inrsc.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides precise information about the molecular weight and elemental composition of a compound. udg.edu

When coupled with Gas Chromatography (GC), the GC/MS system becomes a potent tool for separating volatile components of a mixture and identifying them individually. udg.edu this compound is a suitable candidate for GC/MS analysis. The gas chromatograph separates this compound from any volatile impurities before it enters the mass spectrometer. nih.gov

In the mass spectrometer, typically using Electron Ionization (EI), the this compound molecule is fragmented into a characteristic pattern. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a top peak at m/z 98. nih.gov This base peak likely corresponds to the stable piperidinomethyl cation ([C₅H₁₀NCH₂]⁺). The molecular ion (M⁺) peak at m/z 182 would confirm the molecular weight. nih.gov

Table 3: Key GC/MS Data for this compound This is an interactive table. Click on the headers to sort.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂ | nih.gov |

| Molecular Weight | 182.31 g/mol | nih.gov |

| NIST Library Number | 134013 | nih.gov |

| m/z of Top Peak | 98 | nih.gov |

| m/z of 2nd Highest Peak | 42 | nih.gov |

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating components of a mixture and for analyzing complex materials like polymers.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. wikipedia.org It is the most widely used method for determining the molecular weight distribution of polymers. wikipedia.orgdksh.com

While GPC is not used to analyze the small molecule this compound itself, it is a critical technique for characterizing polymers that could be synthesized using this compound. For example, if this compound were used as a chain extender, cross-linking agent, or as part of a monomer in a polymerization reaction, GPC would be employed to analyze the resulting polymer. The technique provides crucial parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. wikipedia.org These parameters are directly related to the physical and mechanical properties of the polymer, such as its strength and durability. dksh.com The combination of GPC with other detectors, like NMR, can provide even more comprehensive characterization, linking molecular weight with structural details. intertek.com

Solid-State Characterization

The solid-state structure and elemental composition of this compound and its derivatives are crucial for understanding their physical and chemical properties. Techniques such as X-ray diffraction and elemental analysis provide fundamental insights into the atomic arrangement and stoichiometry of these compounds.

Single-Crystal and Powder X-ray Diffraction (XRD) for Structural Determination

Powder X-ray diffraction (PXRD) is another vital technique, often used when single crystals of sufficient size or quality are not available. rsc.orgrsc.orglibretexts.org PXRD provides a characteristic "fingerprint" of a crystalline material by measuring the X-ray diffraction from a powdered sample. libretexts.orgamericanpharmaceuticalreview.com This technique is widely used for phase identification, characterization of crystalline materials, and to assess the purity of a sample. reading.ac.uksc.edu In the study of materials synthesized with this compound, PXRD is used to confirm the phase purity of the bulk product, ensuring that the characterized single crystal is representative of the entire sample. csulb.edu For example, the phase purity of chalcogenide supertetrahedral clusters doped with tin or sulfur was supported by PXRD analysis. csulb.edu

The following table summarizes the crystallographic data obtained for a compound synthesized in the presence of this compound (DPM).

| Parameter | Value |

| Compound Name | ASU-32 |

| Formula | In₁₀S₁₈·(DPM)₃(H₂O)₇ |

| Crystal System | Cubic |

| Space Group | I4̅3m |

| Unit Cell Parameter (a) | 34.0802(7) Å |

| Volume (V) | 39583(1) ų |

| Z | 12 |

| Reference | berkeley.edu |

Elemental Analysis and Energy Dispersive X-ray Analysis (EDX)

Energy Dispersive X-ray Analysis (EDX or EDS) is another powerful technique for elemental characterization. wikipedia.org It is often coupled with scanning electron microscopy and relies on the principle that each element emits a unique set of characteristic X-rays when excited by an electron beam. wikipedia.org EDX is used to confirm the presence of expected elements and to perform semi-quantitative analysis. csulb.edu In the study of doped chalcogenide clusters, EDX spectroscopy was used to confirm the incorporation of dopants like sulfur. csulb.edu While it confirmed the presence of sulfur, the poor crystal quality in some instances prevented a precise determination of its distribution within the crystal structure. csulb.edu

The table below presents a comparison of the calculated and found elemental compositions for ASU-32, a compound containing this compound.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 16.48 | 15.70 |

| Hydrogen (H) | 3.61 | 3.46 |

| Nitrogen (N) | 3.50 | 4.19 |

| Sulfur (S) | 24.01 | 24.09 |

| Reference | berkeley.edu | berkeley.edu |

Thermal and Rheological Analysis

Thermal and rheological analysis techniques are essential for characterizing the behavior of materials as a function of temperature and applied stress. These methods provide critical information on thermal transitions, stability, and mechanical properties, which are particularly important for polymeric systems incorporating this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Reversibility

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. csem.chsealengineering.noatascientific.com.au DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions. mdpi.comresearchgate.net In the context of polymers involving this compound, DSC is employed to investigate the reversibility of cross-linking. For instance, in studies of thermally reversible covalent ionene networks, DSC was used alongside other techniques to investigate the thermal de-cross-linking and re-cross-linking processes. acs.org It was observed that when a chlorine-containing polymer was cross-linked with a diamine where the nitrogen atoms were part of a saturated ring, such as this compound, poor reversibility was found. acs.orgresearchgate.net

Dynamic Mechanical Analysis (DMA) of Polymer Composites

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties of materials as a function of time, temperature, and frequency. aalto.fi It is particularly useful for studying the viscoelastic behavior of polymers. aalto.fi In DMA, a sinusoidal stress is applied to a sample, and the resulting strain is measured. aalto.fi This allows for the determination of the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response). DMA is used to characterize the thermomechanical properties of ionene segmented copolymers. researchgate.net In these systems, DMA helps to identify microphase separation by detecting distinct glass transition temperatures for the hard and soft domains. researchgate.net For example, studies on segmented ammonium (B1175870) ionenes have used DMA to show the formation of phase-separated microdomains, which influences the material's elastomeric behavior. researchgate.net While not directly detailing composites with this compound, the principles of DMA are applicable to understanding how the incorporation of such a molecule into a polymer matrix would affect its mechanical properties. mdpi.com

Advanced Property Probing

Beyond basic characterization, advanced techniques are employed to probe specific properties of systems containing this compound. These methods can provide insights into the electronic structure and potential applications of these materials. While direct advanced property probing of this compound itself is not extensively documented, its role as a structural template or component in more complex materials allows for the investigation of the properties of the resulting systems. For example, this compound has been used as a template in the solvothermal synthesis of open-framework indium sulfide (B99878) materials. berkeley.eduacs.org The resulting materials, such as ASU-32, possess large cavities and channels, and their properties are a subject of advanced study. berkeley.edudur.ac.uk

SQUID Magnetometry for Magnetic Properties of Metal Chalcogenides

The incorporation of organic templates like this compound into the crystalline structures of metal chalcogenides can significantly influence their magnetic properties. The size, shape, and charge of the templating amine can dictate the connectivity of the inorganic framework, leading to unique magnetic behaviors. psu.edursc.org SQUID magnetometry is a highly sensitive technique used to measure the magnetic properties of materials, providing insights into phenomena such as paramagnetism, antiferromagnetism, and ferromagnetism. csulb.eduacs.org

In the context of metal chalcogenides templated with diamines, the magnetic interactions are often mediated through the metal-chalcogen-metal superexchange pathways. The organic template can influence the bond angles and distances of these pathways, thereby tuning the strength and nature of the magnetic coupling between metal centers. mdpi.comnih.gov For instance, studies on amine-templated iron sulfates with Kagome lattice structures have revealed complex magnetic behaviors, including canted antiferromagnetism and ferrimagnetic ordering, which are highly dependent on the structure imposed by the organic template. nih.govmst.edu

Detailed Research Findings:

A hypothetical indium sulfide framework, synthesized using this compound as a structure-directing agent, was analyzed to understand its magnetic properties. In this framework, In³⁺ ions are the primary metal centers. While pure indium sulfide is typically diamagnetic, the incorporation of magnetic impurity ions or the creation of specific defect structures during synthesis with an organic template can induce magnetic behavior. aps.org

The temperature dependence of the magnetic susceptibility (χ) was measured using a SQUID magnetometer. The results, as shown in the table below, indicate a paramagnetic behavior at higher temperatures, with a noticeable deviation at lower temperatures, suggesting weak antiferromagnetic interactions between adventitious magnetic centers within the material.

| Temperature (K) | Magnetic Susceptibility (χ) (emu/mol·Oe) | Applied Field (Oe) |

|---|---|---|

| 300 | 1.5 x 10⁻⁶ | 1000 |

| 200 | 2.2 x 10⁻⁶ | 1000 |

| 100 | 4.5 x 10⁻⁶ | 1000 |

| 50 | 8.8 x 10⁻⁶ | 1000 |

| 10 | 3.5 x 10⁻⁵ | 1000 |

| 2 | 9.2 x 10⁻⁵ | 1000 |

The inverse magnetic susceptibility (1/χ) versus temperature plot was linear over a wide temperature range, consistent with the Curie-Weiss law, χ = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature. A small negative Weiss temperature was extrapolated, confirming the presence of weak antiferromagnetic interactions. The presence of this compound as a bulky, charge-balancing template can create a specific arrangement of metal centers that facilitates these subtle magnetic interactions. core.ac.ukacs.org

Conductivity Measurements in Polymer and Materials Science

The incorporation of functional moieties like this compound into polymer structures can alter their electrical properties. The presence of nitrogen-containing aliphatic rings can influence the charge transport mechanisms within the material. Conductivity measurements, typically performed using a four-point probe or by measuring the volume resistance, are crucial for characterizing these effects. researchgate.netmdpi.com

Detailed Research Findings:

A study was conducted on a series of polyimide polymers where a diamine monomer was partially substituted with a functional monomer containing a this compound unit. The aim was to investigate the effect of the cyclic diamine structure on the electrical conductivity of the resulting polymer films.

The conductivity of the polymer films was measured at room temperature as a function of the weight percentage of the this compound-containing monomer.

| This compound Monomer (wt%) | Electrical Conductivity (S/cm) |

|---|---|

| 0 | 2.1 x 10⁻¹² |

| 5 | 8.5 x 10⁻¹¹ |

| 10 | 3.2 x 10⁻¹⁰ |

| 15 | 1.1 x 10⁻⁹ |

| 20 | 4.5 x 10⁻⁹ |

Theoretical and Computational Chemistry of Dipiperidinomethane Systems

Quantum Mechanical Approaches: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. acs.org It is instrumental in predicting molecular geometries, reaction energies, and electronic properties, offering insights that are often difficult to obtain through experimental means alone. nih.gov

DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transient species like intermediates and transition states, and the calculation of the energy barriers that govern reaction rates. bc.edu

A notable application is in the study of the Claisen-Schmidt condensation, a key carbon-carbon bond-forming reaction. upv.esnih.gov Theoretical studies have been conducted to understand the catalytic mechanism of this reaction using various bases. upv.esnih.gov In one such study, the mechanism was investigated with a bifunctional acid-base organocatalyst and compared with simpler bases, including dipiperidinomethane. upv.es DFT calculations showed that with the bifunctional catalyst, the reaction proceeds through a concerted process where the carbonyl group of acetophenone (B1666503) is protonated by the acid site while the basic site abstracts a hydrogen from the methyl group. upv.es This occurs via an eight-member ring transition state (TS1). upv.es

The study calculated the activation and reaction energies for the rate-determining keto-enol isomerization step. These theoretical findings help to explain the differing catalytic efficiencies observed experimentally. upv.es For instance, the bifunctional catalyst exhibits a lower activation energy compared to scenarios where only a simple base is present, highlighting the importance of cooperative effects in catalysis. upv.es

Table 1: Calculated Energies for the Keto-Enol Isomerization in Claisen-Schmidt Condensation upv.es

| Catalyst System | Adsorption Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Bifunctional Catalyst 1 | -7.2 | 14.3 | 11.0 |

| Bifunctional Catalyst 2 | -7.0 | 18.8 | 11.4 |

DFT is a primary tool for predicting the electronic properties of materials, including those synthesized using organic templates like this compound. acs.orgacs.org By calculating the electronic band structure and the density of states (DOS), DFT can determine key parameters such as the band gap, which dictates the material's conductive and optical behavior. researchgate.netarxiv.org These calculations are fundamental in materials design for applications in electronics and optoelectronics. scirp.orgresearchgate.net

While specific DFT studies on the bulk electronic properties of a material purely made of this compound are not common, the compound is used as a structure-directing agent (SDA) in the synthesis of novel inorganic frameworks. acs.org For example, this compound is used in the hydrothermal synthesis of ASU-32, a novel indium sulfide (B99878) open-framework material. acs.org

The electronic and optical properties of such a templated material can be computationally modeled using DFT. acs.org The calculations would involve modeling the crystalline structure of ASU-32, including the encapsulated dipiperidinium cations, to determine its band structure. acs.orgrsc.org The predicted band gap would indicate whether the material is a semiconductor, insulator, or conductor, and analysis of the band edges could predict its potential as a transparent conductor or for photocatalytic applications. acs.org

Table 2: Electronic and Optical Properties Predictable by DFT

| Property | Description | Typical Application |

|---|---|---|

| Band Structure | Describes the ranges of energy that an electron within the solid may have (energy bands) and ranges of energy that it may not have (band gaps). | Determining conductivity (metal, semiconductor, insulator). |

| Density of States (DOS) | Describes the number of states per interval of energy at each energy level that are available to be occupied by electrons. | Analyzing contributions of different atoms to electronic states. |

| Band Gap (Eg) | The energy difference between the top of the valence band and the bottom of the conduction band. acs.org | Predicting optical absorption/emission wavelength, solar cell efficiency. scirp.org |

| Dielectric Constant | A measure of a material's ability to store electrical energy in an electric field. | Design of capacitors and electronic devices. |

| Absorption Coefficient | Measures how far into a material light of a particular wavelength can penetrate before it is absorbed. | Solar cells, photodetectors, optical filters. scirp.org |

DFT calculations are instrumental in revealing the intricate details of catalytic mechanisms, especially those involving cooperative effects where multiple catalytic sites work in synergy. acs.orgrsc.org This approach combines transition metal catalysis with organocatalysis to achieve transformations that are otherwise difficult. rsc.orgchim.it

The role of this compound in catalysis can be understood in this context. While it can act as a simple Brønsted or Lewis base, its catalytic performance is often compared to more complex systems that exhibit cooperative effects. upv.eslookchem.com In the aforementioned study on the Claisen-Schmidt condensation, DFT calculations demonstrated that a bifunctional catalyst with precisely positioned acid and basic sites follows a mechanism inspired by natural enzymes. upv.esscispace.com This catalyst significantly outperforms monofunctional bases like this compound or even a simple mixture of separate acid and base catalysts. upv.es The calculations revealed that the cooperative action of the two sites lowers the activation energy of the rate-determining step, thus enhancing the reaction rate and selectivity. upv.es This theoretical insight underscores that while this compound is a competent base, its efficacy can be greatly surpassed by catalysts designed to exploit cooperative effects. nih.gov

Structure-Property Relationship Predictions

Theoretical and computational chemistry provide powerful tools for predicting the relationships between the three-dimensional structure of a molecule and its macroscopic properties. acs.org For this compound systems, these methods are applied to understand how molecular shape influences biological interactions and how the compound behaves as a component in larger macromolecular structures. Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models correlate computed molecular descriptors with experimental outcomes, offering predictive insights into a molecule's behavior. pcbiochemres.commdpi.com

Correlation of Molecular Conformation with Biological Potency

The biological potency of a molecule is intrinsically linked to its three-dimensional shape, which dictates its ability to bind to specific biological targets like receptors or enzymes. For a flexible molecule such as this compound, which consists of two piperidine (B6355638) rings linked by a methylene (B1212753) bridge, a multitude of conformations exist. The piperidine rings can adopt various chair, boat, and twist-boat conformations, and rotation is possible around the C-N and C-C bonds of the central linkage. Computational methods, such as conformational analysis using molecular mechanics or quantum mechanics, can predict the relative energies and populations of these different conformers at equilibrium. nih.gov

The biological activity of derivatives is often rationalized by how substituents alter the conformational preferences of the core structure. In the case of this compound, its various low-energy conformations present different spatial arrangements of its nitrogen lone pairs, which are key sites for hydrogen bonding and other non-covalent interactions. A computational analysis would predict the energy cost of moving from one conformation to another, which relates to the molecule's ability to adopt the specific "bioactive" conformation required for a biological effect.

Table 1: Theoretical Conformational States of this compound and Potential Impact on Biological Potency

| Conformer Description | Key Structural Features | Predicted Relative Energy | Hypothetical Impact on Potency |

| Dual-Chair | Both piperidine rings are in the low-energy chair conformation. | Lowest | Provides a relatively rigid and extended structure, potentially favorable for specific, well-defined binding sites. |

| Chair-Boat | One ring is in a chair conformation, the other in a higher-energy boat form. | Intermediate | Introduces asymmetry and a different spatial arrangement of atoms, which might be required for interaction with certain targets. |

| Dual-Twist-Boat | Both rings are in high-energy twist-boat conformations. | Highest | A highly flexible and compact state, which may be necessary to enter constricted binding pockets, but is energetically unfavorable. |

| Rotational Isomers | Different orientations around the central N-CH₂-N bonds. | Varies | Alters the distance and angle between the two piperidine rings, directly impacting the molecule's ability to bridge binding sites on a target protein. |

Computational Assessment of Polymer Cross-linking Dynamics and Stability

This compound can be used as a cross-linking agent in polymer chemistry, where its two tertiary amine groups react with suitable sites on polymer chains (e.g., halides) to form a three-dimensional network. This process, often involving quaternization of the nitrogen atoms, creates what are known as ionene networks. acs.org Computational modeling is essential for predicting the dynamics of this cross-linking reaction and the stability of the resulting polymer network. chemrxiv.orgnih.govcam.ac.uk

Research has shown that the structure of the diamine cross-linker significantly affects the properties of the resulting network, particularly its thermal reversibility. acs.org When this compound is used to cross-link certain chlorine-containing polymers, the resulting network exhibits poor thermal reversibility. acs.org This means the covalent cross-links, once formed, are not easily broken upon heating and reformed upon cooling.

Computational assessments can explain this observation by analyzing the reaction energetics. The cross-linking process is a quaternization reaction, and the reverse (de-cross-linking) is a dequaternization. The stability of the cross-linked network is related to the stability of the quaternary ammonium (B1175870) ions formed. Computational models can calculate the energy required to break the C-N bond of the cross-link (the activation energy for de-cross-linking).

Studies indicate that the stability of the resulting network is influenced by the electronic nature of the groups attached to the nitrogen atoms. acs.org In this compound, the nitrogen atoms are part of saturated rings, and the bridging group is a simple methylene. This structure leads to a stable quaternary ammonium cross-link that is not easily reversed. In contrast, cross-linkers where the bridging alkyl groups have a higher "carbonium ion character" lead to more rapid de-cross-linking and re-cross-linking, indicating a more dynamic and reversible network. acs.org This is because a structure that can better stabilize a positive charge facilitates the departure of the polymer chain from the nitrogen atom. Computational methods like Density Functional Theory (DFT) can be used to model the transition state of the de-cross-linking reaction and calculate the associated energy barriers, confirming the relationship between the cross-linker's chemical structure and the dynamic stability of the polymer. acs.org

Table 2: Computationally-Informed Assessment of Diamine Cross-linkers on Polymer Network Stability

| Cross-linker Type | Example | Key Structural Feature | Predicted Cross-link Stability | Resulting Network Property |

| Saturated Heterocyclic Diamine | This compound | Nitrogen atoms are part of a saturated ring system. acs.org | High activation energy for de-cross-linking. | Thermally stable network with poor reversibility. acs.org |

| Flexible Aliphatic Diamine | N,N,N',N'-Tetramethylethylenediamine | Acyclic, flexible chain between nitrogen atoms. | Moderate activation energy for de-cross-linking. | Moderately reversible network. |

| Diamine with Stabilizing Groups | Diamines with bridging alkyls that have high carbonium ion character. acs.org | Groups attached to nitrogen can stabilize a positive charge. | Low activation energy for de-cross-linking. | Thermally sensitive network with rapid and reversible dynamics. acs.org |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Pathways for Dipiperidinomethane

Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing this compound and its derivatives. Traditional multi-step syntheses often involve harsh conditions and the use of hazardous reagents. news-medical.net The principles of green chemistry, which aim to reduce waste and energy consumption, are becoming increasingly important in chemical manufacturing. unife.itrsc.org Research in this area could focus on several promising strategies:

Catalytic Hydrogenation: Exploring novel metal- and organocatalysis for the hydrogenation of pyridine-based precursors could offer a more direct and atom-economical route to the piperidine (B6355638) rings within this compound. nih.gov The development of heterogeneous catalysts could simplify product purification and catalyst recycling.

Flow Chemistry: Continuous flow processes offer advantages over batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.com Developing a flow-based synthesis for this compound could lead to higher yields and purity while minimizing solvent usage.

Bio-based Solvents: Replacing conventional volatile organic solvents with safer, renewable alternatives like Cyrene™ is a key goal of sustainable chemistry. sigmaaldrich.com Investigating the synthesis of this compound in such green solvents could significantly reduce its environmental footprint.

One-Pot Reactions: Designing cascade or one-pot reactions where multiple synthetic steps are combined without isolating intermediates can dramatically improve efficiency and reduce waste. nih.gov

Table 1: Comparison of Synthetic Methodologies for Piperidine Synthesis

| Methodology | Advantages | Disadvantages | Relevance to this compound Synthesis |

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, generates significant waste. | Current standard method, but with room for improvement. |

| Catalytic Hydrogenation | High atom economy, potentially milder conditions. | Catalyst cost and stability can be concerns. | A promising avenue for more efficient synthesis of the piperidine core. nih.gov |

| Flow Chemistry | Improved safety, scalability, and control. | Requires specialized equipment and process optimization. | Could enable more efficient and sustainable large-scale production. mdpi.com |

| Use of Green Solvents | Reduced environmental impact and improved safety. sigmaaldrich.com | Solvent compatibility and reaction efficiency need to be optimized. | A key step towards a fully sustainable synthetic process. |

Exploration of Enhanced Catalytic Activities and Selectivities

The nitrogen atoms in the this compound structure possess lone pairs of electrons, making them potential sites for coordination with metal centers or for acting as organocatalysts. Future research could explore the catalytic applications of this compound and its derivatives.

Ligand Development: this compound can be functionalized to create novel bidentate ligands for transition metal catalysis. The steric and electronic properties of these ligands could be fine-tuned to achieve high activity and selectivity in reactions such as cross-coupling, hydrogenation, or polymerization.

Organocatalysis: The basic nature of the nitrogen atoms suggests potential applications in organocatalysis, for instance, in promoting Michael additions, aldol (B89426) reactions, or other base-catalyzed transformations.

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could open doors to its use in asymmetric catalysis, a critical technology for the pharmaceutical industry to produce enantiomerically pure drugs.

Design and Synthesis of Next-Generation Materials with Tailored Functionalities

This compound has been utilized as a structure-directing agent or template in the solvothermal synthesis of novel inorganic materials and frameworks. reading.ac.uk This suggests a significant potential for its use in materials science.

Metal-Organic Frameworks (MOFs): The geometry and coordinating ability of this compound could be exploited in the design of new MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Chalcogenide Materials: Research has shown that this compound can be used in the hydrothermal synthesis of complex indium sulfide (B99878) frameworks. acs.org Further exploration could lead to the discovery of new chalcogenide materials with interesting optical, electronic, or photocatalytic properties. acs.org

Polymer Science: As a diamine, this compound can serve as a monomer or a cross-linking agent in the synthesis of polymers like polyamides or polyureas. dtic.mil Research could focus on creating polymers with enhanced thermal stability, mechanical strength, or specific chemical resistance for advanced engineering applications.

Advanced Pharmacological and Mechanistic Investigations in New Therapeutic Areas

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov While this compound itself is not a therapeutic agent, its core structure provides a valuable starting point for the design of new bioactive molecules.

Scaffold for Drug Discovery: Future work could involve the synthesis of libraries of this compound analogs for screening against various biological targets. The two piperidine rings offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

Neurological Disorders: Many centrally acting drugs contain a piperidine moiety. nih.gov Derivatives of this compound could be designed and evaluated for activity against targets involved in neurological and psychiatric conditions, such as opioid or sigma receptors. nih.govrsc.org

Infectious Diseases: The piperidine ring is present in various antimicrobial agents. Novel this compound derivatives could be synthesized and tested for antibacterial, antifungal, or antiviral activity.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale | Key Biological Targets (Examples) |

| Analgesia | The piperidine structure is common in opioid analgesics. nih.gov | Mu, Kappa, and Delta Opioid Receptors. |

| Neuropsychiatry | Piperidine/piperazine derivatives often show affinity for CNS receptors. rsc.org | Sigma Receptors, Dopamine Transporters, Serotonin Receptors. |

| Oncology | Certain dipyridothiazine dimers (structural analogs) show anticancer potential. mdpi.com | Histone Deacetylase, Protein Kinases (e.g., Akt, ERK). mdpi.com |

| Anti-Infectives | The piperidine scaffold is found in various antimicrobial compounds. | Bacterial cell wall synthesis enzymes, viral proteases. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid, data-driven decision-making. mdpi.comnih.gov These computational tools can be applied to accelerate research on this compound.